4-Aza vs. 7-Aza Isomer Purity and Spontaneous Color Prevention
The target compound (CAS 50293-29-3) is a 4-azaphthalide (7,7-disubstituted furo[3,4-b]pyridin-5(7H)-one). Its closest structural isomer is the 7-azaphthalide (CAS 50668-46-7; 5,5-disubstituted furo[3,4-b]pyridin-7(5H)-one), which differs only in the position of the pyridine nitrogen atom relative to the lactone carbonyl. Japanese Patent JPS56151597A (Yamamoto Kagaku Gosei KK) explicitly teaches that when a 4-azaphthalide compound is used as the electron-donating color developer, the content of the 7-azaphthalide isomer must be controlled to less than 10 wt%, and preferably to 2% or less, because the 7-aza isomer causes undesirable self-developing properties (spontaneous color formation prior to intended use) that compromise recording material quality [1]. This isomer specificity is further corroborated by the Ciba-Geigy patent family (US 4,705,776; US 4,587,343), which notes that the preparation of azaphthalide color formers invariably results in a mixture of 4- and 7-azaphthalide isomers, making isomer-controlled synthesis and procurement of the pure 4-aza regioisomer essential for achieving optimal performance [2].
| Evidence Dimension | Maximum allowable 7-azaphthalide isomer impurity content in recording-grade 4-azaphthalide color former |
|---|---|
| Target Compound Data | 7-azaphthalide isomer content controlled to <10 wt%, preferably ≤2 wt% (target compound is the 4-aza isomer) |
| Comparator Or Baseline | 7-azaphthalide isomer (CAS 50668-46-7; 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one) causes self-developing property when present above threshold |
| Quantified Difference | ≥10 wt% 7-aza isomer → unacceptable spontaneous color development; ≤2 wt% required for optimal recording material performance |
| Conditions | Pressure-sensitive recording paper configuration with phenolic resin or activated clay developer; JPS56151597A (Yamamoto Kagaku Gosei KK, 1981) |
Why This Matters
Procurement of CAS 50293-29-3 with verified low 7-aza isomer content is critical because even modest contamination by the 7-azaphthalide isomer causes premature background coloration ('self-developing'), rendering recording media unfit for commercial use.
- [1] Hatano, Y. (Yamamoto Kagaku Gosei KK). Recording Material. Japanese Patent JPS56151597A, filed April 28, 1980, and published November 24, 1981. View Source
- [2] Bedekovic, D.; Fletcher, I.J. (Ciba-Geigy AG). Recording Material Containing Chromogenic 3,3-Bisindolyl-4-Azaphthalides. U.S. Patent 4,705,776, filed December 16, 1985, and issued November 10, 1987. (See column 4, lines 30-48 regarding isomer mixtures.) View Source
